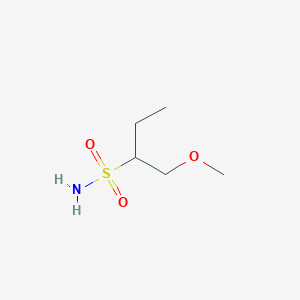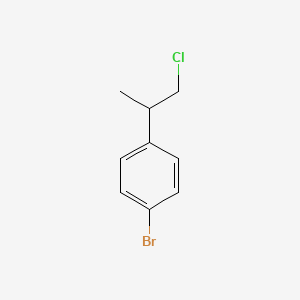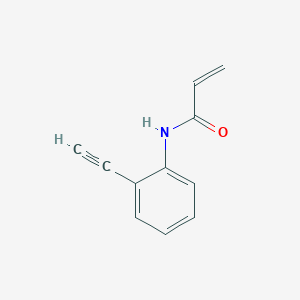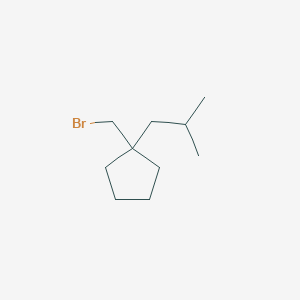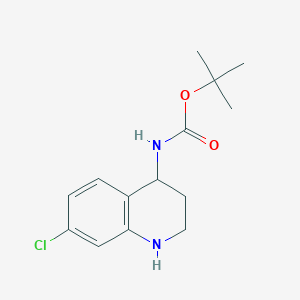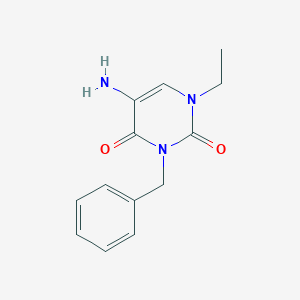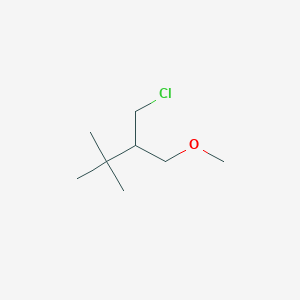
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H6N2O It is characterized by the presence of an aminopyridine group attached to a propynone moiety
Méthodes De Préparation
The synthesis of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 3-aminopyridine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aminopyridine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, cyclization reactions may require catalysts such as palladium or copper, while oxidation reactions may be carried out under acidic or basic conditions.
Applications De Recherche Scientifique
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(3-Aminopyridin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Aminopyridin-2-yl)prop-2-en-1-one: This compound has a similar structure but contains a double bond instead of a triple bond. It may exhibit different reactivity and biological activities.
Propargylamines: These compounds contain a propargyl group and are known for their neuroprotective and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
1-(3-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h1,3-5H,9H2 |
Clé InChI |
XKIBRGJPMWWHDR-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1=C(C=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
